An In-depth Technical Guide to 3-Amino-4-chloropyridine
An In-depth Technical Guide to 3-Amino-4-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-chloropyridine is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable building block for the synthesis of a wide range of functional molecules. In the pharmaceutical realm, it serves as a key intermediate in the development of novel therapeutics, particularly for neurological disorders and infectious diseases. This document provides a comprehensive overview of the chemical, physical, spectral, and safety properties of 3-Amino-4-chloropyridine. It includes detailed experimental protocols for its synthesis and analysis, and explores its biological activity, including a potential mechanism of action in cancer cell apoptosis based on related compounds.
Chemical and Physical Properties
3-Amino-4-chloropyridine is typically a brown, off-white, or colorless solid at room temperature. It is soluble in various organic solvents, including diethyl ether and chloroform. A summary of its key properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 3-Amino-4-chloropyridine
| Property | Value | Reference(s) |
| IUPAC Name | 4-chloropyridin-3-amine | |
| Synonyms | 4-Chloro-3-pyridinamine, 4-Chloropyridin-3-ylamine | |
| CAS Number | 20511-15-3 | |
| Molecular Formula | C₅H₅ClN₂ | |
| Molecular Weight | 128.56 g/mol | |
| Appearance | Brown, off-white, or colorless solid | |
| Melting Point | 58-63 °C | |
| Boiling Point | 247.6 °C at 760 mmHg (Predicted) | |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | |
| pKa | Not available | |
| XLogP3 | 0.8 | |
| SMILES | C1=CN=CC(=C1Cl)N | |
| InChI Key | GTLFLMZOABSJSV-UHFFFAOYSA-N |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 3-Amino-4-chloropyridine. Below are the expected spectral features based on data from related compounds and spectroscopic principles.
Table 2: Summary of Spectral Data
| Technique | Key Features |
| ¹H NMR | Three aromatic protons expected in the range of δ 7.0-8.5 ppm. A broad singlet for the -NH₂ protons. Expected splitting pattern: one singlet and two doublets, characteristic of a 1,2,4-trisubstituted pyridine ring. The proton adjacent to the nitrogen (C2-H) would be most downfield, followed by the proton between the two substituents (C5-H), and the proton adjacent to the amino group (C6-H). Coupling constants (J) between adjacent protons on the ring are typically in the range of 5-6 Hz. |
| ¹³C NMR | Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the chlorine atom (C4) would be significantly shifted. Based on derivatives, expected chemical shifts are approximately: C2 (~140 ppm), C3 (~134 ppm), C4 (~128 ppm), C5 (~124 ppm), C6 (~139 ppm). |
| FT-IR (cm⁻¹) | N-H stretching (amine group): ~3300-3500 cm⁻¹ (typically two bands for a primary amine). Aromatic C-H stretching: ~3000-3100 cm⁻¹. C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹. C-N stretching: ~1250-1350 cm⁻¹. C-Cl stretching: ~1000-1100 cm⁻¹. |
| Mass Spectrometry | Molecular ion (M⁺) peak expected at m/z 128. A characteristic isotopic peak (M+2) at m/z 130 with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope. |
Experimental Protocols
Synthesis of 3-Amino-4-chloropyridine
A common and effective method for the synthesis of 3-Amino-4-chloropyridine is the reduction of the corresponding nitro compound, 4-Chloro-3-nitropyridine.
Workflow Diagram: Synthesis of 3-Amino-4-chloropyridine
Caption: Synthetic workflow for 3-Amino-4-chloropyridine.
Materials:
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4-Chloro-3-nitropyridine (1.0 equiv)
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Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 equiv)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol (or Ethyl Acetate)
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Sodium Hydroxide (B78521) (NaOH) solution (e.g., 5M)
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Ethyl Acetate (for extraction)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Deionized Water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Chloro-3-nitropyridine (1.0 equiv) in ethanol.
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Addition of Reducing Agent: To this suspension, add a solution of Tin(II) chloride dihydrate (3.5 equiv) in concentrated hydrochloric acid dropwise at room temperature. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the temperature.
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Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
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Basification: Slowly neutralize the acidic mixture by adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts. Be cautious as this is an exothermic process.
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Filtration: Filter the mixture through a pad of celite to remove the insoluble tin salts. Wash the filter cake with ethyl acetate.
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Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel to yield pure 3-Amino-4-chloropyridine.
Analytical Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 3-Amino-4-chloropyridine.
Workflow Diagram: HPLC Analysis
Caption: General workflow for HPLC purity analysis.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer at pH 7.0) and an organic solvent like acetonitrile (B52724) or methanol. A typical starting ratio would be 50:50 (v/v).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30-40 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Prepare a solution of 3-Amino-4-chloropyridine in the mobile phase at a concentration of approximately 1 mg/mL.
Procedure:
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Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
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Inject the prepared sample solution.
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Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.
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Integrate the peaks in the resulting chromatogram.
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Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.
Biological Activity and Potential Mechanism of Action
While specific data on the biological activity of 3-Amino-4-chloropyridine is limited, studies on the closely related compound 4-aminopyridine (B3432731) (4-AP) have shown pro-apoptotic properties in various cancer cells, including acute myeloid leukemia and malignant astrocytoma. This activity is particularly relevant for drug development professionals.
One reported mechanism involves the interaction of 4-AP with purinergic receptors, specifically the P2X7 receptor. This interaction triggers a signaling cascade that leads to programmed cell death.
Signaling Pathway: Postulated Apoptotic Mechanism via P2X7 Receptor
Caption: Postulated signaling pathway for aminopyridine-induced apoptosis.
This proposed pathway suggests that aminopyridines may act on the P2X7 receptor, an ATP-gated ion channel. This leads to a significant increase in intracellular calcium concentration ([Ca²⁺]i). The calcium overload induces stress on the mitochondria, leading to the disruption of the mitochondrial membrane potential. This, in turn, activates the intrinsic apoptosis pathway, beginning with the activation of initiator caspase-9, which then activates executor caspase-3, ultimately leading to the dismantling of the cell.
Applications in Research and Drug Development
3-Amino-4-chloropyridine is a versatile building block in organic synthesis with several key applications:
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Pharmaceutical Intermediates: It is a crucial precursor for the synthesis of complex heterocyclic compounds used in drug discovery, particularly for agents targeting neurological disorders and infections.
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Agrochemicals: The compound is used in the formulation of new herbicides and pesticides.
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Materials Science: It is incorporated into the production of specialty polymers and coatings to enhance durability and resistance.
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Biochemical Research: It serves as a tool compound for studying enzyme inhibitors and receptor interactions.
Safety and Handling
3-Amino-4-chloropyridine is a hazardous substance and must be handled with appropriate safety precautions.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H301 | Toxic if swallowed. |
| H315 | Causes skin irritation. | |
| H318 | Causes serious eye damage. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling:
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Work in a well-ventilated area or under a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are often between 0-25 °C.
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a thorough understanding of the hazards involved and with appropriate safety measures in place. Consult the relevant Safety Data Sheet (SDS) before handling this compound.






